4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including cognitive function, pain modulation, and addiction. DMXB-A has been shown to enhance the activity of certain nAChR subtypes, leading to promising results in preclinical studies as a potential treatment for various neurological and psychiatric disorders.
Wirkmechanismus
4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde acts as an allosteric modulator of nAChRs, specifically targeting the α7 and α4β2 subtypes. By binding to a specific site on these receptors, 4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde enhances their activity, leading to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects
4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have a range of biochemical and physiological effects in preclinical studies. These include increased acetylcholine release, enhanced synaptic plasticity, and improved cognitive function. 4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to reduce pain sensitivity and modulate addiction-related behaviors, suggesting potential therapeutic applications in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde as a research tool is its specificity for certain nAChR subtypes. This allows for targeted investigation of the physiological and pharmacological effects of these receptors. However, one limitation is that 4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde can have off-target effects at high concentrations, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde. One area of interest is the development of more selective allosteric modulators of nAChRs, which could have improved therapeutic potential and fewer off-target effects. Another direction is the investigation of 4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde as a potential treatment for addiction-related disorders, given its ability to modulate these behaviors in preclinical studies. Finally, further investigation of the biochemical and physiological effects of 4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde could help to clarify its potential therapeutic applications and mechanisms of action.
Synthesemethoden
4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized using a multi-step process starting from 3-methoxybenzaldehyde and 2,3-dimethylphenol. The first step involves the conversion of 3-methoxybenzaldehyde to its corresponding benzoin derivative using thiamine hydrochloride as a catalyst. The benzoin is then reacted with 2,3-dimethylphenol in the presence of sodium hydroxide and potassium iodide to form the desired ether intermediate. This intermediate is then converted to 4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde using a palladium-catalyzed coupling reaction with 2-bromoethanol.
Wissenschaftliche Forschungsanwendungen
4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that 4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde can enhance cognitive function, reduce pain sensitivity, and modulate addiction-related behaviors.
Eigenschaften
IUPAC Name |
4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-13-5-4-6-16(14(13)2)21-9-10-22-17-8-7-15(12-19)11-18(17)20-3/h4-8,11-12H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFUPGBDBZMADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOC2=C(C=C(C=C2)C=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6454902 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.